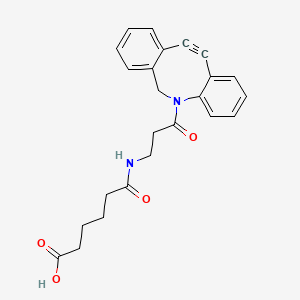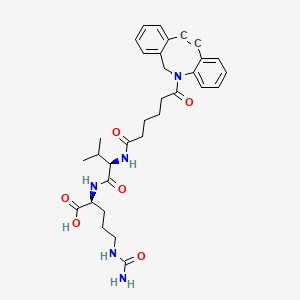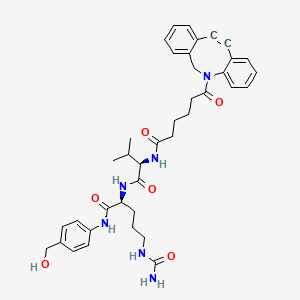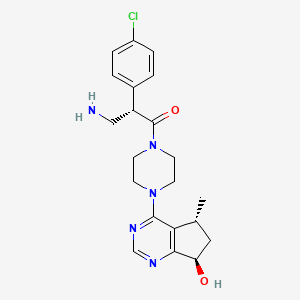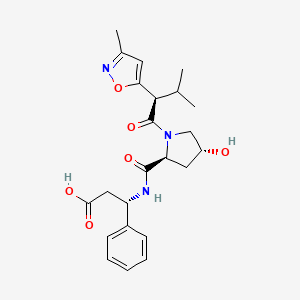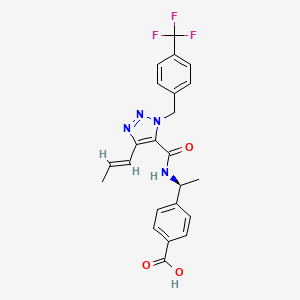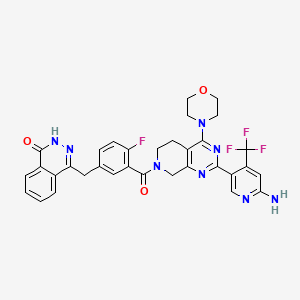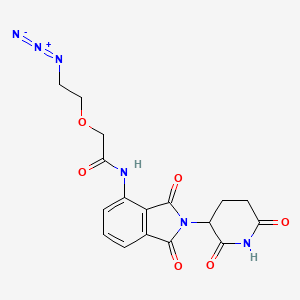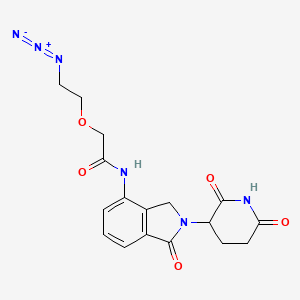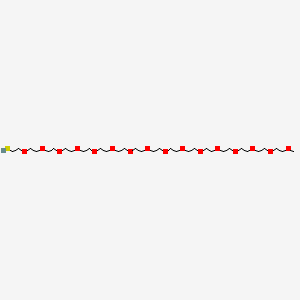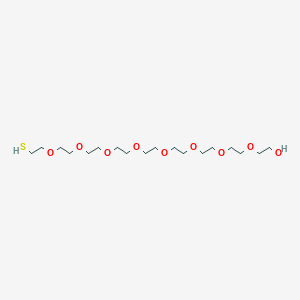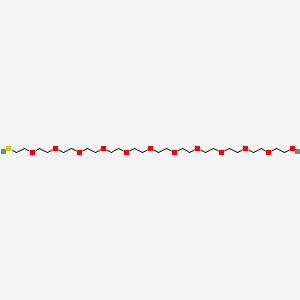
Thiol-PEG10-alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiol-PEG10-alcohol is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₂₀H₄₂O₁₀S, and it has a molecular weight of 474.61 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Thiol-PEG10-alcohol can be synthesized through a series of reactions involving polyethylene glycol and thiol-containing compounds. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Thiol Addition: The activated polyethylene glycol is then reacted with a thiol-containing compound under basic conditions to form the thiol-PEG intermediate.
Alcohol Formation: The thiol-PEG intermediate is further reacted with an alcohol-containing compound to form this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions: Thiol-PEG10-alcohol undergoes various chemical reactions, including:
Oxidation: Thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide can be used in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers
科学研究应用
Thiol-PEG10-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of targeted protein degradation therapies.
Medicine: Investigated for potential therapeutic applications in diseases where selective protein degradation is beneficial.
Industry: Utilized in the production of functionalized polymers and materials for various applications
作用机制
Thiol-PEG10-alcohol functions as a linker in PROTAC molecules. PROTACs consist of two distinct ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other targets the intended protein. Through the intracellular ubiquitin-proteasome system, PROTACs facilitate the selective degradation of target proteins. The thiol group in this compound allows for the formation of stable linkages with other molecules, enabling the construction of effective PROTACs .
相似化合物的比较
Thiol-PEG4-alcohol: A shorter polyethylene glycol chain variant with similar properties but different linker length.
Thiol-PEG8-alcohol: Another variant with an intermediate polyethylene glycol chain length.
Thiol-PEG12-alcohol: A longer polyethylene glycol chain variant with similar properties but different linker length .
Uniqueness: Thiol-PEG10-alcohol is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the effective formation and function of PROTAC molecules, making this compound a valuable compound in targeted protein degradation research .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O10S/c21-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31/h21,31H,1-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAMPEPETDBNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

